Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate

Description

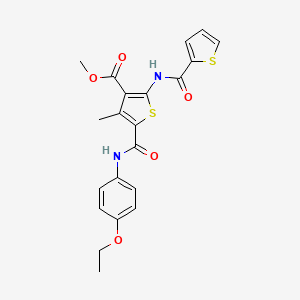

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate (hereafter referred to as Compound A) is a thiophene-based small molecule characterized by a central thiophene ring substituted with:

- A methyl carboxylate at position 3,

- A 4-ethoxyphenyl carbamoyl group at position 5,

- A thiophene-2-carboxamido group at position 2,

- A methyl group at position 2.

Its synthesis typically involves multi-step reactions, including cyclization and coupling steps, as observed in analogous compounds .

Properties

Molecular Formula |

C21H20N2O5S2 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

methyl 5-[(4-ethoxyphenyl)carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |

InChI |

InChI=1S/C21H20N2O5S2/c1-4-28-14-9-7-13(8-10-14)22-19(25)17-12(2)16(21(26)27-3)20(30-17)23-18(24)15-6-5-11-29-15/h5-11H,4H2,1-3H3,(H,22,25)(H,23,24) |

InChI Key |

GGGBMBOEMXHGKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CS3)C(=O)OC)C |

Origin of Product |

United States |

Biological Activity

Methyl 5-((4-ethoxyphenyl)carbamoyl)-4-methyl-2-(thiophene-2-carboxamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

It features a thiophene core, various functional groups including a carbamoyl moiety, and an ethoxy phenyl group, which contribute to its unique properties and biological activities.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through the inhibition of specific kinases involved in cancer cell proliferation. For instance:

- VEGFR-2 Inhibition : The compound has shown potential in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. In vitro studies reported an IC50 value of approximately 0.075 μM for VEGFR-2 inhibition, indicating strong potency against this target .

- AKT Pathway Modulation : Additionally, it affects the AKT signaling pathway, with IC50 values around 4.60 μM. This modulation is crucial as AKT is often implicated in cancer cell survival and proliferation .

Anticancer Activity

The biological activity of this compound has been evaluated in various cancer cell lines:

-

HepG2 and PC-3 Cell Lines : In vitro assays demonstrated significant antiproliferative effects on HepG2 (liver cancer) and PC-3 (prostate cancer) cells. The compound exhibited moderate to high cytotoxicity with IC50 values indicating effective growth inhibition .

Cell Line IC50 (μM) Mechanism of Action HepG2 ~3.10 VEGFR-2 Inhibition PC-3 ~3.12 AKT Pathway Modulation

Induction of Apoptosis

The compound also induces apoptosis in cancer cells, evidenced by flow cytometry analysis showing cell cycle arrest at the S phase for HepG2 cells and G1/S phase for PC-3 cells . This apoptotic effect is mediated through caspase activation pathways.

Case Studies

Several studies have investigated the biological activity of thiophene derivatives similar to this compound:

- Study on Antiproliferative Activity : A study reported that a series of thiophene derivatives exhibited significant antiproliferative activity against liver carcinoma cells with varying degrees of selectivity towards normal cells. The most promising candidates were further evaluated for their mechanism of action involving kinase inhibition and apoptosis induction .

- Mechanistic Insights : Another research highlighted the binding affinity of these compounds to VEGFR and AKT, suggesting that structural modifications could enhance their therapeutic efficacy against different cancer types .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of Compound A include derivatives with modifications to the carbamoyl, benzamido, or ester groups. These variations significantly impact physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Structural Comparison of Compound A and Analogues

Key Observations:

Compound C (4-methoxyphenyl) shows reduced steric bulk compared to Compound A, which may improve solubility but reduce target affinity .

Ester Group Influence :

- Compound E (ethyl ester) has a higher molecular weight (456.5 g/mol) than Compound A (methyl ester), which could affect metabolic stability and bioavailability .

Role of Halogenation :

- Compound D (2-fluorophenyl) demonstrates how halogenation can modulate electronic properties and improve resistance to enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.